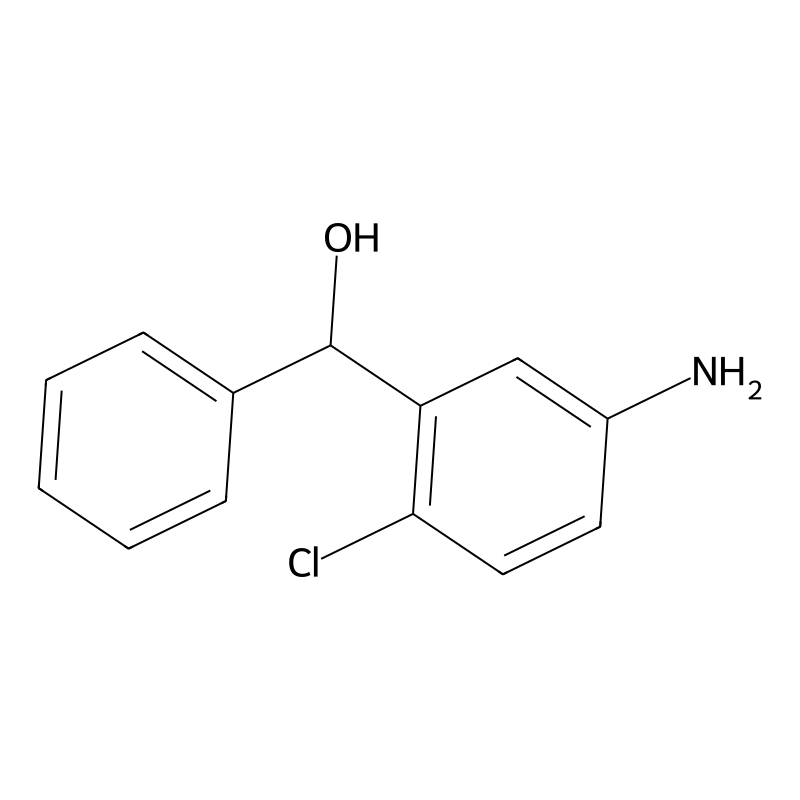

(5-Amino-2-chlorophenyl)-phenylmethanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5-Amino-2-chlorophenyl)-phenylmethanol is an organic compound characterized by its unique structure, which includes both an amino group and a hydroxyl group attached to a phenyl ring. The compound's molecular formula is , and it features a chlorine atom at the 2-position of the phenyl ring and an amino group at the 5-position. This structural configuration contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, utilizing common oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can undergo reduction to yield corresponding amines or alcohols, often using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The amino and hydroxyl groups can engage in substitution reactions with electrophiles, leading to diverse derivatives depending on the conditions used .

Research indicates that (5-Amino-2-chlorophenyl)-phenylmethanol exhibits potential biological activities, notably:

- Antimicrobial Properties: The compound has been investigated for its ability to inhibit the growth of various microorganisms.

- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further pharmacological exploration.

- Mechanism of Action: Its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, facilitated by hydrogen bonding and other non-covalent interactions .

The synthesis of (5-Amino-2-chlorophenyl)-phenylmethanol typically involves the following steps:

- Condensation Reaction: The primary method is the condensation of 2-amino-5-chlorobenzaldehyde with phenylmethanol. This reaction usually requires a catalyst and is performed under controlled temperature and pH conditions to optimize yield.

- Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product from by-products and unreacted materials .

The compound has several applications across different fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: Its potential antimicrobial and anticancer properties make it valuable in medicinal chemistry.

- Material Science: It is explored for developing new materials with specific properties, such as polymers and coatings .

Interaction studies focus on how (5-Amino-2-chlorophenyl)-phenylmethanol interacts with biological systems. These studies often involve:

- Target Identification: Understanding which enzymes or receptors the compound affects.

- Binding Affinity: Measuring how strongly the compound binds to these targets, often using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Functional Assays: Evaluating the biological effects of these interactions through various assays that measure cell viability, proliferation, or apoptosis in cancer cells .

Several compounds share structural similarities with (5-Amino-2-chlorophenyl)-phenylmethanol. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 2-Amino-5-chlorophenyl(2-chlorophenyl)methanol | Contains similar amino and chlorinated structures. |

| 2-Amino-5-chlorophenyl(phenyl)methanol | Similar core structure with variations in substituents. |

| 2-Amino-5-chlorobenzophenone | Shares the chlorinated phenyl structure but differs in functional groups. |

Uniqueness

(5-Amino-2-chlorophenyl)-phenylmethanol stands out due to its specific combination of amino and hydroxyl functional groups, which provide a versatile platform for chemical modifications. This unique structural feature enhances its reactivity and potential applications in both chemistry and biology compared to its analogs .